molecular formula C₁₇H₁₉F₃N₆O B560087 Upadacitinib CAS No. 1310726-60-3

Upadacitinib

货号 B560087
CAS 编号: 1310726-60-3
分子量: 380.37
InChI 键: WYQFJHHDOKWSHR-MNOVXSKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Upadacitinib is an oral Janus kinase (JAK)1-selective inhibitor used in the treatment of various diseases such as moderate to severely active rheumatoid arthritis, active psoriatic arthritis, ankylosing spondylitis, non-radiographic axial spondyloarthritis, moderate to severe ulcerative colitis, and moderate to severe Crohn’s disease .


Chemical Reactions Analysis

Upadacitinib exhibits dose-proportional pharmacokinetics and biphasic elimination with a terminal half-life of 9–14 hours . It is consistent between the induction and maintenance periods, and with other patient populations .

科学研究应用

1. Treatment of Moderate-to-Severe Atopic Dermatitis

  • Summary of Application : Upadacitinib has been used in a Phase 3 clinical trial for the treatment of adults with moderate-to-severe atopic dermatitis .
  • Methods of Application : The trial compared the efficacy and safety of Upadacitinib vs Dupilumab, another drug used to treat atopic dermatitis .
  • Results : The trial found that Upadacitinib was effective over time, with patient disposition improving through week 24 .

2. Treatment of Chronic Inflammatory Diseases

  • Summary of Application : Upadacitinib is a selective Janus kinase (JAK) inhibitor approved for the treatment of several chronic inflammatory diseases, including rheumatic, dermatologic, and gastrointestinal diseases .
  • Methods of Application : Upadacitinib inhibits the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
  • Results : Clinical trials have demonstrated the superiority of Upadacitinib treatment over placebo or an active comparator in rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, non-radiographic axial spondyloarthritis, atopic dermatitis, Crohn’s disease, and ulcerative colitis .

3. Rescue Therapy for Acute Severe Colitis

  • Summary of Application : Upadacitinib has been suggested as a potential rescue therapy for acute severe colitis .
  • Methods of Application : This application is particularly relevant for patients who have previously been exposed to anti-TNF therapy and are not improving with IV corticosteroids alone .
  • Results : The findings suggest that Upadacitinib may be a reasonable alternative medical rescue therapy to cyclosporine in these patients .

4. Treatment of Rheumatoid Arthritis

  • Summary of Application : Upadacitinib has been used in clinical trials for the treatment of rheumatoid arthritis (RA). It has demonstrated superiority over placebo with standard of care background therapies in RA .
  • Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
  • Results : The analysis included 3209 patients with RA who received at least one dose of upadacitinib, representing a significant portion of the 15,425 patient-years of exposure across diseases .

5. Treatment of Psoriatic Arthritis

  • Summary of Application : Upadacitinib has been used in clinical trials for the treatment of psoriatic arthritis (PsA). It has demonstrated superiority over placebo with standard of care background therapies in PsA .
  • Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
  • Results : The analysis included 907 patients with PsA who received at least one dose of upadacitinib, representing a significant portion of the 15,425 patient-years of exposure across diseases .

6. Treatment of Ankylosing Spondylitis

  • Summary of Application : Upadacitinib has been used in clinical trials for the treatment of ankylosing spondylitis (AS). It has demonstrated superiority over placebo with standard of care background therapies in AS .
  • Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
  • Results : The analysis included 182 patients with AS who received at least one dose of upadacitinib, representing a significant portion of the 15,425 patient-years of exposure across diseases .

7. Treatment of Ulcerative Colitis

  • Summary of Application : Upadacitinib has been used in phase 3 clinical trials as induction and maintenance therapy for moderately to severely active ulcerative colitis .
  • Methods of Application : The trials were multicentre, double-blind, and randomized, comparing the efficacy of upadacitinib to a placebo .
  • Results : The trials found that upadacitinib was effective, with patients achieving clinical remission at week 8 (induction) and week 52 (maintenance) .

8. Treatment of Non-Radiographic Axial Spondyloarthritis

  • Summary of Application : Upadacitinib has been used in clinical trials for the treatment of non-radiographic axial spondyloarthritis (nr-axSpA). It has demonstrated superiority over placebo with standard of care background therapies in nr-axSpA .
  • Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
  • Results : The analysis included patients with nr-axSpA who received at least one dose of upadacitinib .

9. Treatment of Crohn’s Disease

  • Summary of Application : Upadacitinib has been used in clinical trials for the treatment of Crohn’s disease (CD). It has demonstrated superiority over placebo with standard of care background therapies in CD .
  • Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
  • Results : The analysis included patients with CD who received at least one dose of upadacitinib .

安全和危害

Taking Upadacitinib may increase your risk of life-threatening medical problems including serious infections, a hole or tear in your digestive tract, a heart attack or stroke, blood clots, or cancer . It is also recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

未来方向

Upadacitinib has shown favorable efficacy and safety in patients with various diseases. Ongoing trials are investigating the use of Upadacitinib in other inflammatory autoimmune diseases . The SELECT Phase III clinical trials evaluated the efficacy of Upadacitinib, and about 30% of patients achieved remission .

属性

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027919
Record name Upadacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7.
Record name Upadacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Upadacitinib

CAS RN

1310726-60-3
Record name (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Upadacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Upadacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Upadacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPADACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

16-19
Record name Upadacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
13,500
Citations
F Wang, L Sun, S Wang, JM Davis III, EL Matteson… - Mayo Clinic …, 2020 - Elsevier
… Of the 20 trials, 12 were designed to test tofacitinib; 5, baricitinib; and 3, upadacitinib. Three of … Two upadacitinib trials included patients with an inadequate bDMARD response, 40 , 41 …
Number of citations: 75 www.sciencedirect.com
S Danese, S Vermeire, W Zhou, AL Pangan… - The lancet, 2022 - thelancet.com
… , 522 patients were randomly assigned to upadacitinib 45 mg once daily (n=… upadacitinib induction treatment were randomly assigned again to upadacitinib 15 mg (n=148), upadacitinib …
Number of citations: 177 www.thelancet.com
GR Burmester, JM Kremer, F Van den Bosch, A Kivitz… - The Lancet, 2018 - thelancet.com
… Upadacitinib is a selective inhibitor of Janus kinase 1 and was … We aimed to assess the efficacy of upadacitinib in patients … to receive upadacitinib 15 mg (n=221), upadacitinib 30 mg (n=…
Number of citations: 391 www.thelancet.com
IB McInnes, JK Anderson, M Magrey… - … England Journal of …, 2021 - Mass Medical Soc
… a 1:1:1:1 ratio to receive oral upadacitinib at a dose of 15 mg or 30 mg once daily, … upadacitinib as compared with placebo. Secondary end points included comparisons of upadacitinib …
Number of citations: 167 www.nejm.org
MC Genovese, R Fleischmann, B Combe, S Hall… - The Lancet, 2018 - thelancet.com
… upadacitinib 30 mg group (12 [7%]) than in the upadacitinib … More patients in the upadacitinib 30 mg group had serious … to discontinuation than in the upadacitinib 15 mg and placebo …
Number of citations: 402 www.thelancet.com
L Serhal, CJ Edwards - Expert Review of Clinical Immunology, 2019 - Taylor & Francis
… upadacitinib extended-release 15 and 30 mg daily selected in phase III RA studies have shown a near-maximum efficacy in phase II studies. Upadacitinib … ), upadacitinib was superior to …
Number of citations: 64 www.tandfonline.com
JS Smolen, AL Pangan, P Emery, W Rigby, Y Tanaka… - The Lancet, 2019 - thelancet.com
… We aimed to evaluate the safety and efficacy of upadacitinib monotherapy after switching from methotrexate versus continuing methotrexate in patients with inadequate response to …
Number of citations: 298 www.thelancet.com
IB McInnes, NL Byers, RE Higgs, J Lee… - Arthritis research & …, 2019 - Springer
… Upadacitinib is reported as a selective JAK1 inhibitor [8, 9]. Distinct cytokine signaling … in vitro cellular pharmacology of baricitinib, upadacitinib, and tofacitinib across relevant leukocyte …
Number of citations: 208 link.springer.com
WJ Sandborn, S Ghosh, J Panes, S Schreiber… - Gastroenterology, 2020 - Elsevier
Background & Aims We evaluated the efficacy and safety of upadacitinib, an oral selective inhibitor of Janus kinase 1, as induction therapy for ulcerative colitis (UC). Methods We …
Number of citations: 193 www.sciencedirect.com
A Rubbert-Roth, J Enejosa, AL Pangan… - … England Journal of …, 2020 - Mass Medical Soc
… upadacitinib at a dose of 30 mg once daily; the protocol was amended to assess upadacitinib … from other phase 3 trials of upadacitinib in patients with rheumatoid arthritis showing that …
Number of citations: 168 www.nejm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。